Cas no 2097951-70-5 (Tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate)
![Tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate structure](https://www.kuujia.com/scimg/cas/2097951-70-5x500.png)
Tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate
- tert-butyl N-(1-prop-2-ynyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)carbamate
- Tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate
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- Inchi: 1S/C14H20N4O2/c1-5-8-18-12-7-6-10(9-11(12)16-17-18)15-13(19)20-14(2,3)4/h1,10H,6-9H2,2-4H3,(H,15,19)
- InChI Key: NUARGUTWJYTYLQ-UHFFFAOYSA-N
- SMILES: O(C(NC1CC2=C(CC1)N(CC#C)N=N2)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 409
- XLogP3: 1.4
- Topological Polar Surface Area: 69
Tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2167-8411-0.25g |
tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate |
2097951-70-5 | 95%+ | 0.25g |
$539.0 | 2023-09-06 | |
TRC | T311036-500mg |
tert-butyl n-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazol-5-yl]carbamate |
2097951-70-5 | 500mg |
$ 550.00 | 2022-06-02 | ||
Life Chemicals | F2167-8411-0.5g |
tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate |
2097951-70-5 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
Life Chemicals | F2167-8411-10g |
tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate |
2097951-70-5 | 95%+ | 10g |
$2512.0 | 2023-09-06 | |
TRC | T311036-100mg |
tert-butyl n-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazol-5-yl]carbamate |
2097951-70-5 | 100mg |
$ 135.00 | 2022-06-02 | ||
Life Chemicals | F2167-8411-1g |
tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate |
2097951-70-5 | 95%+ | 1g |
$598.0 | 2023-09-06 | |
Life Chemicals | F2167-8411-2.5g |
tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate |
2097951-70-5 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 | |
TRC | T311036-1g |
tert-butyl n-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazol-5-yl]carbamate |
2097951-70-5 | 1g |
$ 865.00 | 2022-06-02 | ||
Life Chemicals | F2167-8411-5g |
tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate |
2097951-70-5 | 95%+ | 5g |
$1794.0 | 2023-09-06 |
Tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate Related Literature
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1. Book reviews
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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4. Book reviews
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
Additional information on Tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate
Introduction to Tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate (CAS No. 2097951-70-5)
Tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2097951-70-5, belongs to a class of molecules that exhibit promising properties for further research and development in medicinal applications.
The molecular structure of Tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate incorporates several key functional groups that contribute to its reactivity and biological relevance. The presence of a tert-butyl group provides steric hindrance and stability to the molecule, while the propargyl group (prop-2-yn) introduces a reactive alkyne moiety that can participate in various chemical transformations. The core structure consists of a tetrahydropyrazole ring linked to a benzotriazole moiety, which is known for its role in various pharmacological activities.
Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds in developing new therapeutic agents. The benzotriazole scaffold is particularly noteworthy due to its presence in several FDA-approved drugs and its demonstrated ability to interact with biological targets. In particular, derivatives of benzotriazole have shown potential in treating inflammatory diseases, infectious agents, and even certain types of cancer. The compound Tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate represents an intriguing derivative that warrants further exploration.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. The propargyl group can undergo various reactions such as cycloadditions with azides or Diels-Alder reactions with dienophiles, which can be exploited to construct complex molecular architectures. Additionally, the carbamate functionality provides a site for further derivatization, allowing chemists to modify the molecule's properties and explore different biological pathways.
In the context of current research trends, there is a growing interest in developing small molecules that can modulate protein-protein interactions (PPIs) and other complex biological processes. The unique structural features of Tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-ylyl]carbamate make it a candidate for such applications. For instance, the benzotriazole moiety can interact with metal ions or other small molecules to alter protein function. Moreover, the alkyne group can serve as a handle for covalent labeling techniques used in biochemical assays.
One of the most exciting aspects of this compound is its potential application in targeted drug delivery systems. The combination of hydrophobic and hydrophilic regions within its structure allows it to be incorporated into liposomes or nanoparticles designed for specific delivery profiles. This capability is particularly relevant in oncology research, where targeted delivery systems are being developed to enhance therapeutic efficacy while minimizing side effects.
Evaluation of the pharmacokinetic properties of Tert-butyl N-[1-(proparglycine)]benzotriazole carbamate is essential for understanding its potential as a drug candidate. Studies have begun to explore its solubility profile and metabolic stability under various physiological conditions. These parameters are critical for determining whether the compound can reach therapeutic levels in vivo and whether it will be rapidly metabolized or excreted by the body.
The impact of computational chemistry on drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding affinity and interaction modes of this compound with potential biological targets. By leveraging computational methods such as molecular dynamics simulations and quantum mechanics calculations researchers can gain insights into how this molecule might behave within complex biological systems.
The development of novel synthetic methodologies is another area where this compound holds promise. Advances in green chemistry have encouraged researchers to explore sustainable approaches for synthesizing complex molecules without compromising yield or purity. Techniques such as flow chemistry or biocatalysis may offer new ways to produce derivatives of this benzotriazole-based scaffold more efficiently than traditional methods.
In conclusion
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